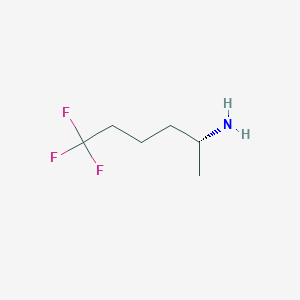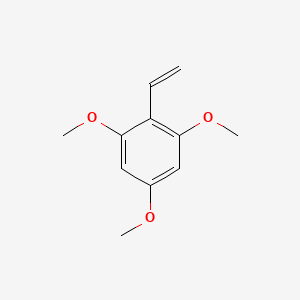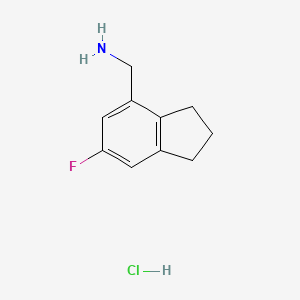
3-Bromo-5-chloro-2-(methyloxy)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-chloro-2-methoxyphenol is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-chloro-2-methoxyphenol typically involves the halogenation of 2-methoxyphenol (guaiacol). The process begins with the selective bromination and chlorination of the aromatic ring. Common reagents used for this purpose include bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with halogen atoms at the desired positions on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of 3-bromo-5-chloro-2-methoxyphenol may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product .
化学反応の分析
Types of Reactions
3-Bromo-5-chloro-2-methoxyphenol can undergo various chemical reactions, including:
Reduction: The compound can be reduced to remove halogen atoms, yielding simpler phenolic compounds.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used to replace halogen atoms.
Major Products Formed
Oxidation: 3-Bromo-5-chloro-2-hydroxyphenol.
Reduction: Phenolic compounds with fewer halogen atoms.
Substitution: Phenolic compounds with different functional groups replacing the halogen atoms.
科学的研究の応用
3-Bromo-5-chloro-2-methoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-bromo-5-chloro-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting metabolic processes in microorganisms and leading to their death . Additionally, its antioxidant properties may involve the scavenging of free radicals, protecting cells from oxidative damage .
類似化合物との比較
Similar Compounds
3-Bromo-5-chloro-2-hydroxyphenol: Similar structure but with a hydroxyl group instead of a methoxy group.
3-Bromo-5-chloro-2-methylphenol: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
3-Bromo-5-chloro-2-methoxyphenol is unique due to the presence of both bromine and chlorine atoms on the benzene ring, along with a methoxy group. This combination of functional groups imparts specific chemical properties, making it a valuable compound for various applications .
特性
CAS番号 |
871339-18-3 |
|---|---|
分子式 |
C7H6BrClO2 |
分子量 |
237.48 g/mol |
IUPAC名 |
3-bromo-5-chloro-2-methoxyphenol |
InChI |
InChI=1S/C7H6BrClO2/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3,10H,1H3 |
InChIキー |
ZCIWNGLMYMAPGX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1Br)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




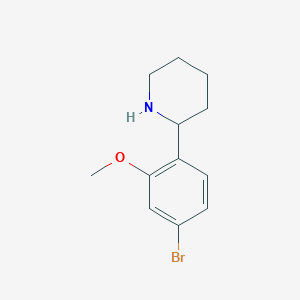
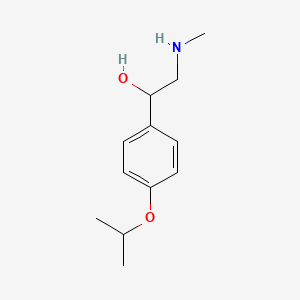
![2-Oxa-6-azaspiro[3.4]octane-6-carboxamide](/img/structure/B13602418.png)
